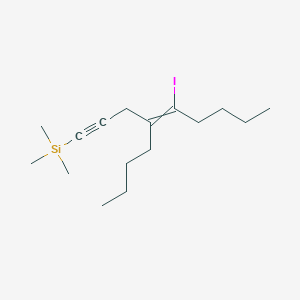![molecular formula C15H25NOS B14186445 Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- CAS No. 835654-29-0](/img/structure/B14186445.png)
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is a chemical compound with a complex structure that includes a morpholine ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- typically involves the reaction of morpholine with a thienyl-containing alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the morpholine ring attacks the carbon atom in the alkyl halide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the thienyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the thienyl group.
Thiazole Derivatives: Compounds containing a thiazole ring, which is structurally related to the thienyl group.
Uniqueness
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is unique due to the presence of both the morpholine ring and the thienyl group, which confer distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
835654-29-0 |
|---|---|
Molecular Formula |
C15H25NOS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(4-thiophen-2-ylheptan-4-yl)morpholine |
InChI |
InChI=1S/C15H25NOS/c1-3-7-15(8-4-2,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
XSAQEXCVEKLSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C1=CC=CS1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
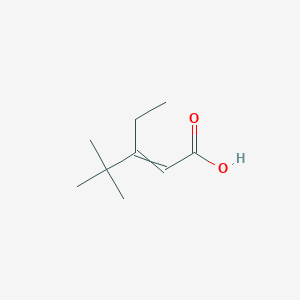
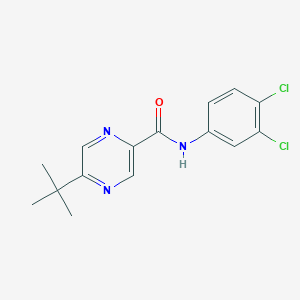
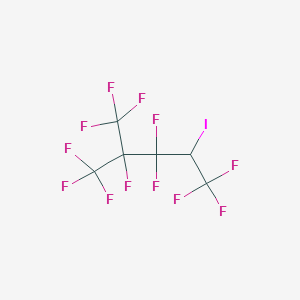
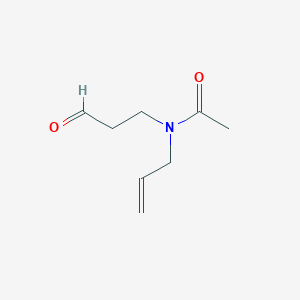
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
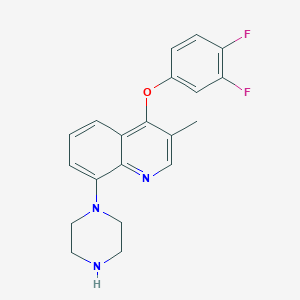
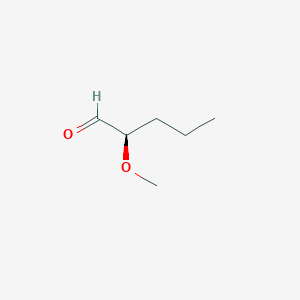
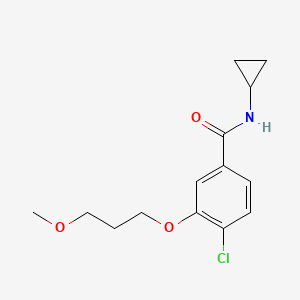
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
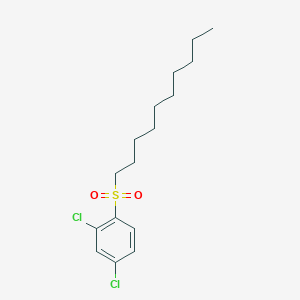
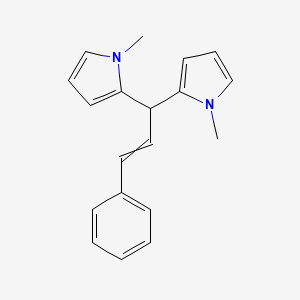
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
